N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated aromatic ring, a methoxy group, and a triazole ring, making it a subject of interest for researchers.
Properties
Molecular Formula |
C20H22ClN5O4S2 |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22ClN5O4S2/c1-25-18(12-26(32(3,28)29)15-7-5-4-6-8-15)23-24-20(25)31-13-19(27)22-14-9-10-17(30-2)16(21)11-14/h4-11H,12-13H2,1-3H3,(H,22,27) |
InChI Key |
CPRRQZBZDFXEIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the triazole ring. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. The final step involves the coupling of the triazole ring with the chlorinated aromatic ring under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is essential to achieve high purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-4-METHOXY-N-(3-METHOXYPHENYL)BENZAMIDE: Similar structure but lacks the triazole ring.
N-(4-METHOXY-3-CHLOROPHENYL)-2-(4-METHYL-5-[(PHENYLMETHYL)SULFONAMIDO]METHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: Similar structure but different substituents on the aromatic ring.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of a chlorinated aromatic ring, a methoxy group, and a triazole ring, which confer specific chemical and biological properties not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
